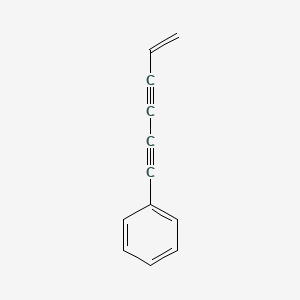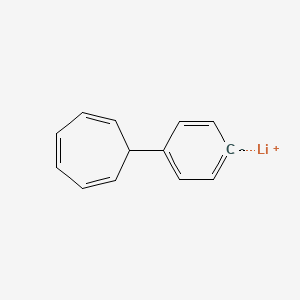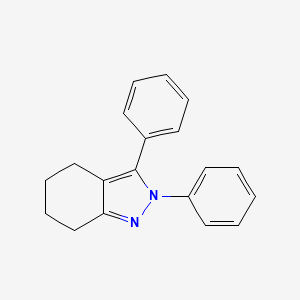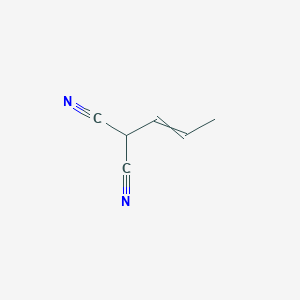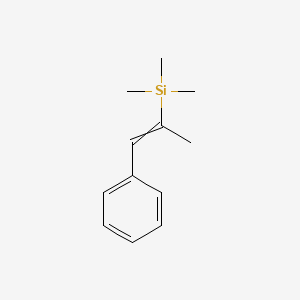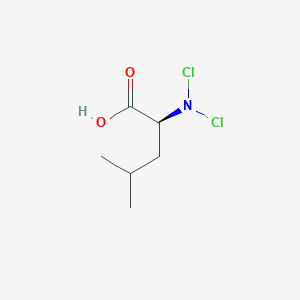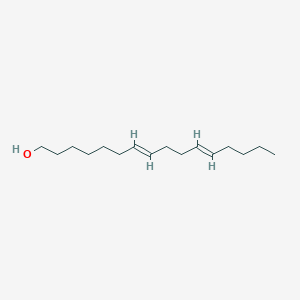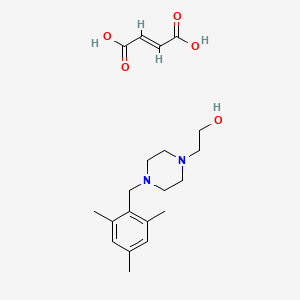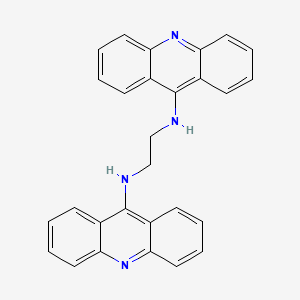
Acridine, 9,9'-ethylenediiminobis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9,9’-ethylenediiminobis- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
準備方法
The synthesis of acridine derivatives typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride to afford 9-chloro-acridine . Industrial production methods for acridine derivatives often involve multi-step synthesis processes that include the formation of intermediate compounds, followed by cyclization and functional group modifications .
化学反応の分析
Acridine, 9,9’-ethylenediiminobis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acridine derivatives can lead to the formation of acridone derivatives, while reduction can yield dihydroacridine derivatives .
科学的研究の応用
Acridine, 9,9’-ethylenediiminobis- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of acridine, 9,9’-ethylenediiminobis- involves DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s semi-planar heterocyclic structure allows it to interact effectively with different biomolecular targets .
類似化合物との比較
Acridine, 9,9’-ethylenediiminobis- can be compared with other acridine derivatives such as:
Acriflavine: Known for its antimicrobial properties and used as a wound antiseptic.
Proflavine: Another antimicrobial agent used in the treatment of bacterial infections.
Tacrine: The first acridine-based drug approved for the treatment of Alzheimer’s disease.
The uniqueness of acridine, 9,9’-ethylenediiminobis- lies in its specific structure, which allows it to exhibit a broad spectrum of biological activities and interact with various molecular targets .
特性
CAS番号 |
58903-56-3 |
|---|---|
分子式 |
C28H22N4 |
分子量 |
414.5 g/mol |
IUPAC名 |
N,N'-di(acridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C28H22N4/c1-5-13-23-19(9-1)27(20-10-2-6-14-24(20)31-23)29-17-18-30-28-21-11-3-7-15-25(21)32-26-16-8-4-12-22(26)28/h1-16H,17-18H2,(H,29,31)(H,30,32) |
InChIキー |
GYMNUDCXRFTWTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
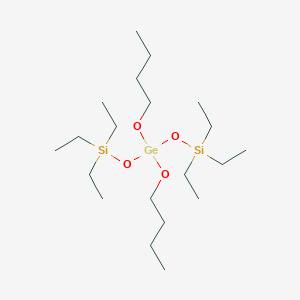
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

